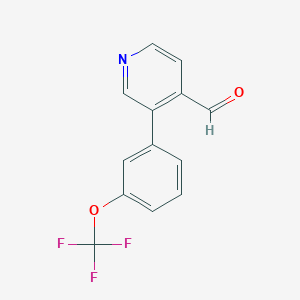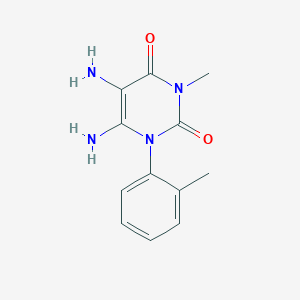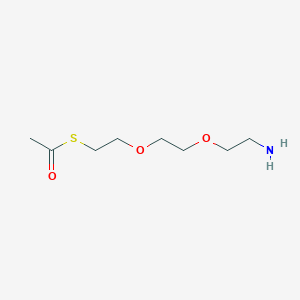
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a palladium catalyst to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process typically involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the formation of a new carbon-carbon bond through reductive elimination, resulting in the desired coupled product .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: A boronic acid derivative with a methoxyphenyl group, used in various organic synthesis applications.
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid: A compound with a similar structure, featuring a methoxybenzyloxy group instead of a methoxyphenyl group.
Uniqueness
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both a chloro group and a methoxyphenyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H11BClNO3 |
|---|---|
Poids moléculaire |
263.48 g/mol |
Nom IUPAC |
[5-chloro-6-(4-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-10-4-2-8(3-5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3 |
Clé InChI |
YGTXPTYZIZDLNW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)OC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


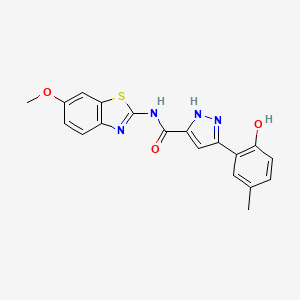
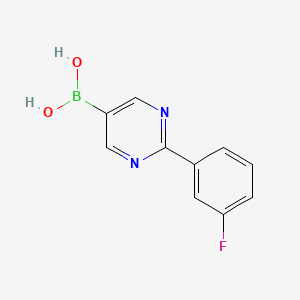
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)

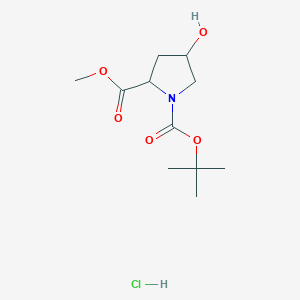
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
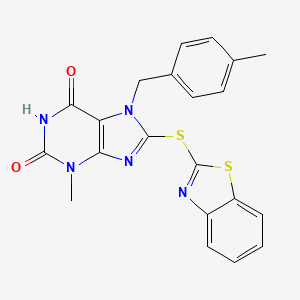
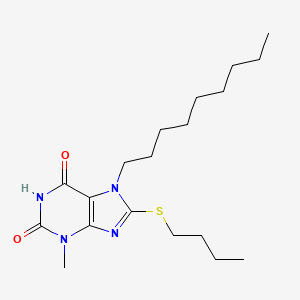
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
